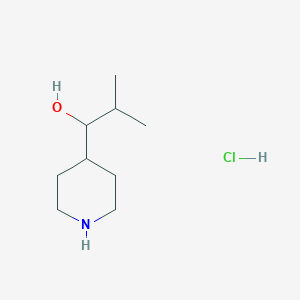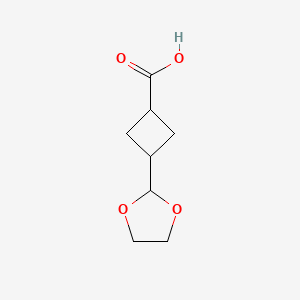![molecular formula C13H22N2O3 B1403790 7-Boc-10-oxo-2,7-diaza-spiro[4.5]decane CAS No. 1363380-92-0](/img/structure/B1403790.png)
7-Boc-10-oxo-2,7-diaza-spiro[4.5]decane
Descripción general
Descripción
The molecule “7-Boc-10-oxo-2,7-diaza-spiro[4.5]decane” is a chemical compound with the molecular formula C13H22N2O3 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The “7-Boc-10-oxo-2,7-diaza-spiro[4.5]decane” molecule contains a total of 41 bonds. There are 19 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 ketone (aliphatic), 1 secondary amine (aliphatic) and 1 Pyrrolidine .Physical And Chemical Properties Analysis
The molecule “7-Boc-10-oxo-2,7-diaza-spiro[4.5]decane” has a molecular weight of 254.33 g/mol. It contains a total of 40 atoms, including 22 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms .Aplicaciones Científicas De Investigación
Synthesis and Functionalization
7-Boc-10-oxo-2,7-diaza-spiro[4.5]decane is involved in the synthesis and differential functionalization of spirodiamine scaffolds, which are significant in medicinal chemistry. Methods for selective access to mono-N-methyl isomers and strategies to circumvent rearrangement issues have been developed. Though direct mono-carbamoylation was not efficient, selective deprotection of doubly Boc-protected derivatives has been utilized to obtain mono-Boc variants. N-Arylation to incorporate privileged nicotinic agonist substructures has also been achieved, enhancing the spirodiamines' potential in drug discovery (Weinberg et al., 2013).
Drug Discovery Building Blocks
The compound has inspired the design and synthesis of novel spiro scaffolds intended for ease of conversion to lead generation libraries. These scaffolds, including diazaspiro[5.5]undecane and diazaspiro[5.6]dodecane ring systems, are synthesized with the intent of facilitating amide formation or reductive amination procedures, indicating their flexibility and utility in developing new pharmacological agents (Jenkins et al., 2009).
Stereoselective Preparation
Research has been conducted on the stereoselective preparation of spiro compounds, including α-oxo derivatives of spiro[4.5]decane. An efficient method for spiroannulation via Rh(I)-catalyzed intramolecular hydroacylation has been developed, leading to α,α′-difunctionalized spiro[4.5]decanes. This stereoselective preparation is crucial for the synthesis of complex organic molecules with potential biological activities (Rolandsgard et al., 2005).
Spirocyclization and Cascade Reactions
Spiro[4,5]decanes and spirooxindole polycycles bearing the spiro[4,5]decane system are significant due to their biological functionalities. Research in this area has focused on diastereoselective cycloaddition reactions and organocatalytic enantioselective cascade reactions, leading to the formation of spiro compounds with high stereo- and enantioselectivities. These methodologies open new avenues for the synthesis of biofunctional molecules (Huang et al., 2017).
Propiedades
IUPAC Name |
tert-butyl 10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-7-4-10(16)13(9-15)5-6-14-8-13/h14H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVWZPBRDNHFQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2(C1)CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Boc-10-oxo-2,7-diaza-spiro[4.5]decane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



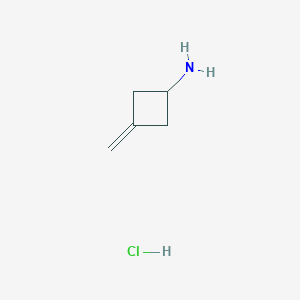
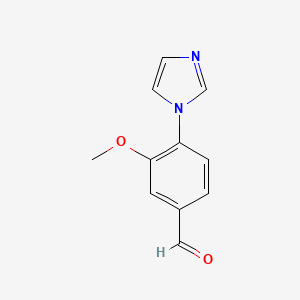
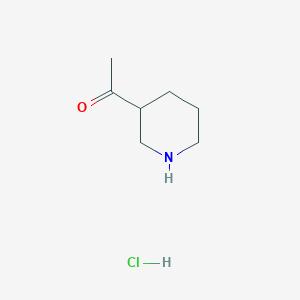
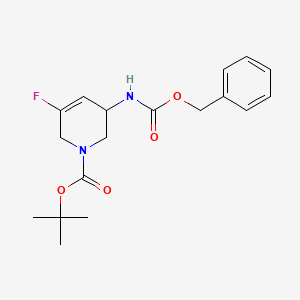

![3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B1403714.png)
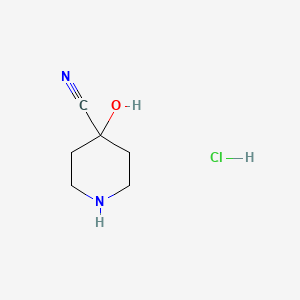
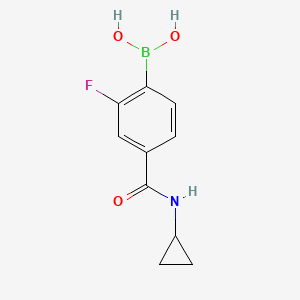
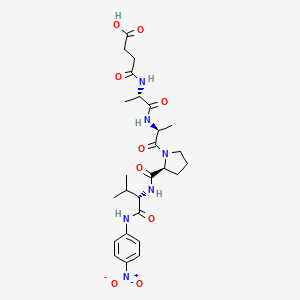
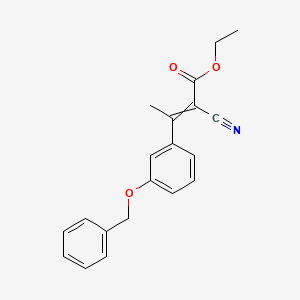
![N,N-Dibutyl-4-(7-ethyl-3-(2-fluorophenyl)-3,7-dihydropyrano[2,3-c]carbazol-3-yl)benzenamine](/img/structure/B1403721.png)
![1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-pyrrolidine hydrochloride](/img/structure/B1403722.png)
